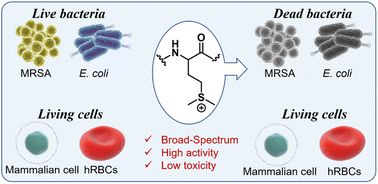Combating drug-resistant bacteria with sulfonium cationic poly(methionine)†
RSC Advances Pub Date: 2023-09-15 DOI: 10.1039/D3RA03925K
Abstract
Abstract antibiotic resistance and drug-resistant bacterial infections pose significant threats to public health. Antimicrobial peptides (AMPs) are a promising candidate for related-infection therapy, but their clinical application is limited by their high synthesis cost and susceptibility to protease degradation. To address these issues, cationic poly(α-amino acid)s based on lysine have been developed as synthetic mimics of AMPs. In this study, we introduce a new class of cationic AMP synthetic mimics based on functional poly(methionine)s. We synthesized a series of sulfonium cationic poly(D,L-methionine)s with varying chain lengths via a convenient polymerization on α-amino acid thiocarboxyanhydride (α-NTA) using tert-butyl-benzylamine as the initiator, followed by alkylation with iodomethane. Our optimal methionine polymer demonstrated potent and broad-spectrum antibacterial activity against antibiotic-resistant bacteria, as well as excellent biocompatibility with mammalian cells and rapid bactericidal performance. Our findings suggest that sulfonium poly(methionine)s have the potential to address the challenge of drug-resistant bacterial infections.


Recommended Literature
- [1] SPME determination of low concentration levels of monoaromatic chemical markers in soils after remediation by supercritical fluid extraction
- [2] One-pot synthesis of 2,5-diethynyl-3,4-dibutylthiophene substituted multitopic bipyridineligands: redox and photophysical properties of their ruthenium(ii) complexes
- [3] Determination of localised corrosion mechanisms using a scanning vibrating reference electrode technique
- [4] Simplified analytical methodology for glucosinolate hydrolysis products: a miniaturized extraction technique and multivariate optimization†
- [5] Asparagine β-hydroxylation stabilizes the ankyrin repeat domain fold†
- [6] Correction: UV and VUV-induced fragmentation of tin-oxo cage ions
- [7] Contents
- [8] Hydrogen-bonding-induced colorimetric detection of melamine based on the peroxidase activity of gelatin-coated cerium oxide nanospheres†
- [9] Improvement in the catalytic activity of cytochrome c by immobilisation on a novel mesoporous silica sheet†
- [10] Associating Co single atoms with RuO2 nanoparticles anchor on nitrogen-doped ultrathin porous carbon nanosheets as effective bifunctional oxygen electrocatalysts for rechargeable Zn–air batteries†










